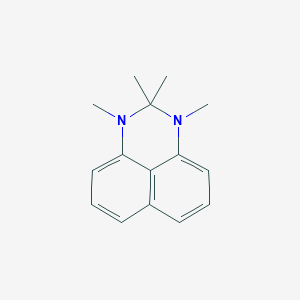
1,2,2,3-tetramethyl-2,3-dihydro-1H-perimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,2,3-tetramethyl-2,3-dihydro-1H-perimidine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of N,N-dimethyl-1,2-diaminobenzene with acetone in the presence of an acid catalyst . The reaction is carried out at elevated temperatures to facilitate the formation of the perimidine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,2,3-tetramethyl-2,3-dihydro-1H-perimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its fully saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of fully saturated perimidine derivatives.
Substitution: Formation of substituted perimidine derivatives.
Applications De Recherche Scientifique
1,2,2,3-tetramethyl-2,3-dihydro-1H-perimidine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical products.
Mécanisme D'action
The mechanism of action of 1,2,2,3-tetramethyl-2,3-dihydro-1H-perimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 1,2,2,3-Tetramethyl-2,3-dihydro-1H-perimidine
- 1,2,2,3-Tetramethylperimidine
Comparison: this compound is unique due to its specific substitution pattern and electronic properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications .
Propriétés
Numéro CAS |
64482-94-6 |
|---|---|
Formule moléculaire |
C15H18N2 |
Poids moléculaire |
226.32 g/mol |
Nom IUPAC |
1,2,2,3-tetramethylperimidine |
InChI |
InChI=1S/C15H18N2/c1-15(2)16(3)12-9-5-7-11-8-6-10-13(14(11)12)17(15)4/h5-10H,1-4H3 |
Clé InChI |
MWDXCMRAXBNEEH-UHFFFAOYSA-N |
SMILES |
CC1(N(C2=CC=CC3=C2C(=CC=C3)N1C)C)C |
SMILES canonique |
CC1(N(C2=CC=CC3=C2C(=CC=C3)N1C)C)C |
Key on ui other cas no. |
64482-94-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















